molecular formula C34H36Cl2N8O4 B611983 N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide CAS No. 1637735-84-2

N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide

Numéro de catalogue B611983
Numéro CAS: 1637735-84-2
Poids moléculaire: 691.60684
Clé InChI: SFLKJNSBBVSPFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FIIN-3 is an inhibitor of FGF receptors (FGFRs;  IC50s = 13, 21, 31, and 35 nM for recombinant FGFR1-4, respectively). It is selective for FGFRs over a panel of 456 kinases at a concentration of 1 μM, however, it does inhibit EGFR (IC50 = 204 nM). FIIN-3 inhibits growth of Ba/F3 cells that are dependent on the kinase activity of wild-type FGFR1-4 as well as gatekeeper mutant FGFR2 and FGFR3 (EC50s = <1-69 nM) and inhibits FGFR-dependent signaling in a concentration-dependent manner in FGFR2TEL/V564M-dependent Ba/F3 cells. FIIN-3 also inhibits growth in a panel of cancer cell lines (EC50s = 1.4-499 nM).
FIIN-3 is a potent, selective, irreversible and the next-generation covalent FGFR inhibitor. FIIN-3 is the first inhibitor that can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547. FIIN-3 has the unprecedented ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues. FIIN-3 bound with FGFR4 V550L and EGFR L858R.

Applications De Recherche Scientifique

Application in Cancer Treatment

FIIN-3 has been identified as a potent inhibitor that can inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2 . These gatekeeper mutants are known to confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547 . Therefore, FIIN-3 could potentially be used in cancer treatment, specifically in cases where resistance to FGFR inhibitors is a concern .

2. Application in Overcoming Resistance to FGFR Inhibitors Resistance to FGFR inhibitors has become a concern in cancer treatment . FIIN-3, as a next-generation covalent FGFR inhibitor, has shown potential in overcoming this resistance . It can effectively inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors .

Application in FGFR Gene Fusion

FGFR gene fusion is a mechanism that can lead to the development of various cancers . FIIN-3, due to its ability to inhibit FGFR, could potentially be used in the treatment of cancers that involve FGFR gene fusion .

4. Application in Precision Medicine and Individualized Treatment The use of FIIN-3 in precision medicine and individualized treatment is a potential area of application. Given its ability to target specific FGFR mutants, FIIN-3 could be used to develop personalized treatment plans for patients with specific genetic profiles .

Application in Drug Discovery

FIIN-3 has been used in the field of drug discovery, particularly in the development of covalent inhibitors . It has been reported that FIIN-3 can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2 . This property makes it a valuable tool in the development of drugs targeting these specific mutants .

Application in Genomics

In the field of genomics, FIIN-3 could potentially be used to study the effects of specific gene mutations on cell proliferation . For instance, it has been reported that FIIN-3 can inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2 . This could provide valuable insights into the role of these genes in cell proliferation and cancer development .

Application in Clinical Trials

FIIN-3, due to its potential in cancer treatment and overcoming resistance to FGFR inhibitors, could be used in clinical trials . The process of clinical trials involves the study of the drug’s metabolism and pharmacological actions, detection of side effects associated with increasing doses, and looking for early evidence of effectiveness .

Application in Personalized Medicine

FIIN-3 could potentially be used in the field of personalized medicine . Given its ability to target specific FGFR mutants, FIIN-3 could be used to develop personalized treatment plans for patients with specific genetic profiles .

Application in Targeted Therapy

FIIN-3 has shown potential in targeted therapy . It can effectively inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors .

Application in Pharmacokinetics

FIIN-3 could potentially be used in the field of pharmacokinetics . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. Understanding these processes is crucial for determining the dosage and timing of drug administration .

Application in Toxicology

While specific studies on FIIN-3 in toxicology are not readily available, the compound could potentially be studied in this field given its biological activity . Toxicology studies would help understand the safety profile of FIIN-3 and its potential side effects .

Application in Medicinal Chemistry

FIIN-3, as a potent inhibitor of FGFR, has significant implications in medicinal chemistry . Its development and study contribute to the understanding of structure-activity relationships, drug design, and optimization strategies in the field of medicinal chemistry .

Propriétés

IUPAC Name

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLKJNSBBVSPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.